2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide
Overview
Description
2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two isopropyl groups attached to a phenyl ring, which is further connected to an aminoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide typically involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride, followed by the addition of ammonia or an amine to form the aminoacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups. These products can have diverse applications in research and industry .
Scientific Research Applications
2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide include:
- N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide
- N-[2,6-Bis(1-methylethyl)phenyl]-2-thiophenesulfonamide
- Diafenthiuron
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two isopropyl groups and an aminoacetamide moiety.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8,15H2,1-4H3,(H,16,17) |
InChI Key |
IPCVQXIXRQWVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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